5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide
Overview
Description
5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide is a complex organic compound featuring bromine, nitrogen, sulfur, and other functional groups in its structure. Its unique arrangement of atoms and bonds makes it a compound of interest for various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide involves a multi-step reaction sequence:
Introduction of the bromo group: : A reaction using brominating agents like N-bromosuccinimide (NBS) can introduce the bromo group into a precursor molecule.
Formation of the thioamide bond: : Thionation agents such as Lawesson's reagent are employed to form the thioamide bond.
Sulfonylation and subsequent amination: : Sulfonyl chloride and appropriate amines can be used to introduce the sulfonyl and amine functionalities.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is essential. Techniques like continuous flow synthesis, use of catalysts to reduce reaction times, and employing greener solvents can be beneficial. Precise temperature control, purification steps such as recrystallization, and chromatographic techniques are often utilized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: : Reduction of the thioamide group can lead to different amines or further derivatization.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly involving the bromo group, are common.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: : Nucleophiles such as sodium azide or amines under suitable conditions can facilitate substitution.
Major Products Formed
The major products depend on the reaction conditions and reagents used but often include derivatives with modifications at the bromo, thioamide, or sulfonyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide serves as a versatile intermediate for constructing more complex molecules.
Biology
The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition, receptor binding, and other bioactivities.
Medicine
In medicinal chemistry, it may be investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, given its unique structural features.
Industry
In industrial applications, the compound might be used in the development of new materials, dyes, or pharmaceuticals, leveraging its chemical reactivity and stability.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action depends on the context of its application. In biological systems, it might interact with specific enzymes or receptors, influencing pathways related to signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to other compounds with similar functional groups, 5-bromo-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-furamide is unique due to the combination of a bromo-substituted furan ring, thioamide, and sulfonyl-pyrimidine structure. This distinct composition grants it unique reactivity and biological properties.
Similar Compounds
Similar compounds might include other brominated heterocycles, sulfonyl-substituted pyrimidines, and thioamides, each varying slightly in structure but sharing some functional similarities.
This article highlights the intriguing aspects of this compound, underscoring its significance in diverse scientific domains. Always consult specific research literature for detailed experimental procedures and application results.
Properties
IUPAC Name |
5-bromo-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O4S2/c1-10-9-11(2)21-17(20-10)24-30(26,27)13-5-3-12(4-6-13)22-18(29)23-16(25)14-7-8-15(19)28-14/h3-9H,1-2H3,(H,20,21,24)(H2,22,23,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTZKOAGXNSTGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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